molecular formula C14H22FN5 B11737084 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11737084
M. Wt: 279.36 g/mol
InChI Key: JYIIZYYBTYIXMZ-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structural features, including a butan-2-yl group, a fluoroethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Butan-2-yl Group: This step involves the alkylation of the pyrazole ring using butan-2-yl halides in the presence of a strong base like sodium hydride.

    Attachment of the Fluoroethyl Group: This is typically done through nucleophilic substitution reactions using fluoroethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-chloroethyl)-4-methyl-1H-pyrazol-5-amine
  • **N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-bromoethyl)-4-methyl-1H-pyrazol-5-amine
  • **N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-iodoethyl)-4-methyl-1H-pyrazol-5-amine

Uniqueness

The uniqueness of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoroethyl group, in particular, may enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C14H22FN5/c1-4-12(3)20-13(5-7-17-20)10-16-14-11(2)9-18-19(14)8-6-15/h5,7,9,12,16H,4,6,8,10H2,1-3H3

InChI Key

JYIIZYYBTYIXMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=C(C=NN2CCF)C

Origin of Product

United States

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